molecular formula C10H17N3S B8414744 5-(4-Isopropylpiperazin-1-yl)thiazole

5-(4-Isopropylpiperazin-1-yl)thiazole

Cat. No.: B8414744
M. Wt: 211.33 g/mol
InChI Key: UUKOLNCQFUNNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Isopropylpiperazin-1-yl)thiazole is a useful research compound. Its molecular formula is C10H17N3S and its molecular weight is 211.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

5-(4-propan-2-ylpiperazin-1-yl)-1,3-thiazole

InChI

InChI=1S/C10H17N3S/c1-9(2)12-3-5-13(6-4-12)10-7-11-8-14-10/h7-9H,3-6H2,1-2H3

InChI Key

UUKOLNCQFUNNIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 5 mL microwave reaction tube containing 5-bromothiazole (359 mg, 2.19 mmol), isopropylpiperazine (330 mg, 1.1 eq.), Bis(tri-t-butylphosphine)palladium (0) (22 mg, 15 mol %), cetyltrimethylammonium bromide (15 mg, 30 mol %), toluene (3 mL) was added one drop of 50% KOH aqueous solution. The reaction was heated to 110° C. for 4 hours. The reaction was cooled down and extracted using ethyl acetate/brine. The organic layers were concentrated and purified via Combiflash (0-20% MeOH/Ethyl acetate) to give desired product. LCMS-ESI+: calc'd for C10H18N3S: 212.1 (M+H+); Found: 212.1 (M+H+).
Quantity
359 mg
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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